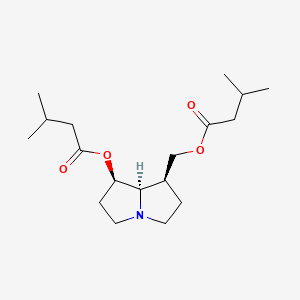
Oxotungsten--silicon (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotungsten–silicon (1/1) is a compound that combines tungsten and silicon with an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of oxotungsten–silicon (1/1) typically involves the reaction of tungsten and silicon precursors under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where tungsten hexafluoride (WF6) and silane (SiH4) are used as precursors. The reaction occurs at high temperatures, typically around 600-800°C, in the presence of oxygen to form the oxotungsten–silicon compound.
Industrial Production Methods
In industrial settings, the production of oxotungsten–silicon (1/1) can be scaled up using similar CVD processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Additionally, other methods such as sol-gel processes and solid-state reactions may also be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxotungsten–silicon (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The oxygen atom in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of tungsten and silicon, while reduction may produce lower oxides or elemental tungsten and silicon.
Applications De Recherche Scientifique
Oxotungsten–silicon (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential in cancer treatment through photothermal therapy.
Industry: It is used in the production of advanced materials, such as coatings and thin films, due to its unique properties.
Mécanisme D'action
The mechanism by which oxotungsten–silicon (1/1) exerts its effects involves the interaction of the tungsten and silicon atoms with molecular targets. The compound can interact with various enzymes and proteins, affecting their activity and function. The pathways involved include oxidative stress and electron transfer processes, which can lead to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tungsten Oxides: Compounds such as tungsten trioxide (WO3) share some similarities with oxotungsten–silicon (1/1) but differ in their silicon content.
Silicon Oxides: Silicon dioxide (SiO2) is another similar compound, but it lacks the tungsten component.
Uniqueness
Oxotungsten–silicon (1/1) is unique due to the combination of tungsten and silicon atoms, which imparts distinct properties not found in other compounds. This combination allows for unique applications in catalysis, materials science, and medical research.
Propriétés
Numéro CAS |
39467-15-7 |
|---|---|
Formule moléculaire |
OSiW |
Poids moléculaire |
227.92 g/mol |
InChI |
InChI=1S/O.Si.W |
Clé InChI |
SKKJKSIXKUSLIE-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


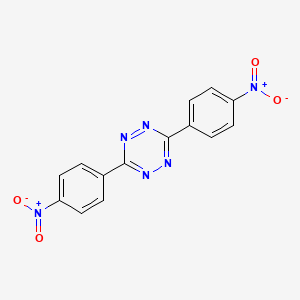
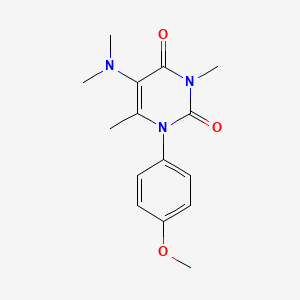

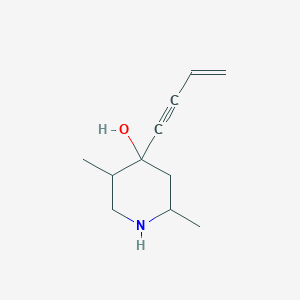
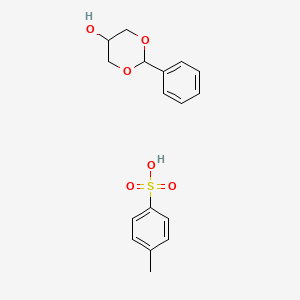
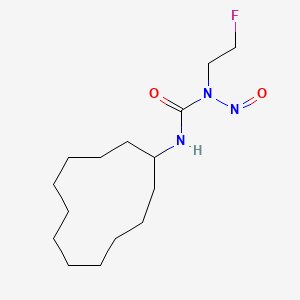
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
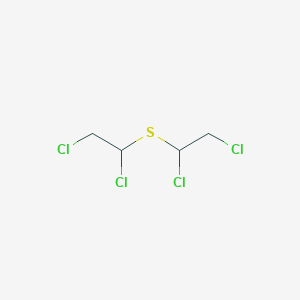
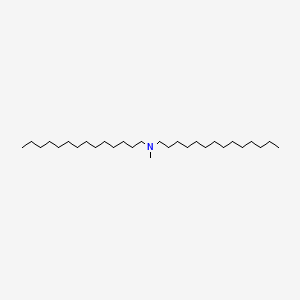
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
